molecular formula C13H20N4S B7758317 1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea

1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea

Cat. No.: B7758317
M. Wt: 264.39 g/mol
InChI Key: OWMKZINYKMTVND-GDNBJRDFSA-N
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Description

1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea is an organic compound with the molecular formula C13H20N4S This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a methylideneamino group and a methylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea typically involves the reaction of 4-(diethylamino)benzaldehyde with 3-methylthiourea. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the phenyl ring and the thiourea moiety.

    Reduction: The major products are reduced forms of the phenyl ring and the thiourea moiety.

    Substitution: The major products are substituted derivatives where the diethylamino group is replaced by other functional groups.

Scientific Research Applications

1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The diethylamino group and the thiourea moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea can be compared with other similar compounds, such as:

    1-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-3-methylthiourea: This compound has a dimethylamino group instead of a diethylamino group, which may result in different chemical and biological properties.

    1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-phenylthiourea: This compound has a phenyl group instead of a methyl group attached to the thiourea moiety, which can affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4S/c1-4-17(5-2)12-8-6-11(7-9-12)10-15-16-13(18)14-3/h6-10H,4-5H2,1-3H3,(H2,14,16,18)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMKZINYKMTVND-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N\NC(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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